molecular formula C28H21N3 B14150707 (4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile CAS No. 89174-46-9

(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile

Cat. No.: B14150707
CAS No.: 89174-46-9
M. Wt: 399.5 g/mol
InChI Key: XOUWMRGLBANYII-UHFFFAOYSA-N
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Description

(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridine ring substituted with diphenyl groups at positions 4 and 6, a 4-methylphenylmethyl group, and a propanedinitrile moiety. Its complex structure makes it an interesting subject for studies in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of diphenyl groups at the 4 and 6 positions through Friedel-Crafts alkylation. The 4-methylphenylmethyl group is then added via a nucleophilic substitution reaction. Finally, the propanedinitrile moiety is introduced through a reaction with malononitrile under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile:

    4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide: Another compound with a pyridine ring and similar substituents, used in pharmaceutical research.

    1-(4-Di-hydroxy-3,5-dioxa-4-borabicyclo[4.4.0]deca-7,9,11-trien-9-yl)-2-(tert-butylamino)ethanol: A compound designed to act as a beta2 adrenoceptor agonist.

Uniqueness

This compound stands out due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific studies.

Properties

CAS No.

89174-46-9

Molecular Formula

C28H21N3

Molecular Weight

399.5 g/mol

IUPAC Name

2-(4,6-diphenylpyridin-2-yl)-2-[(4-methylphenyl)methyl]propanedinitrile

InChI

InChI=1S/C28H21N3/c1-21-12-14-22(15-13-21)18-28(19-29,20-30)27-17-25(23-8-4-2-5-9-23)16-26(31-27)24-10-6-3-7-11-24/h2-17H,18H2,1H3

InChI Key

XOUWMRGLBANYII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C#N)(C#N)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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